N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
CAS No.: 1609396-31-7
Cat. No.: VC4084639
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609396-31-7 |
|---|---|
| Molecular Formula | C17H22BrNO2 |
| Molecular Weight | 352.3 |
| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide |
| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
| Standard InChI Key | YGMPBXMDCVJFGW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br |
| Canonical SMILES | COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₇H₂₂BrNO₂, molecular weight 352.3 g/mol) comprises a phenylethanamine backbone modified by an N-(2,4-dimethoxybenzyl) group and a hydrobromide counterion. The 2,4-dimethoxybenzyl moiety introduces electron-rich aromaticity, while the hydrobromide salt improves crystallinity and aqueous solubility. Key structural features include:
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Phenylethanamine core: A two-carbon chain linking a phenyl ring to an amine group, a scaffold shared with neurotransmitters like dopamine and serotonin .
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N-Benzyl substitution: The 2,4-dimethoxybenzyl group attached to the amine nitrogen modulates steric and electronic interactions, influencing receptor binding .
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Hydrobromide salt: Ionic pairing with bromide enhances stability and facilitates purification.
A comparative analysis of related compounds reveals that N-benzylation typically increases affinity for serotonin receptors (5-HT₂), though selectivity varies with substitution patterns .
| Property | Value |
|---|---|
| CAS No. | 1609396-31-7 |
| Molecular Formula | C₁₇H₂₂BrNO₂ |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | N-[(2,4-Dimethoxyphenyl)methyl]-2-phenylethanamine; hydrobromide |
| SMILES | COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve methoxy protons (δ 3.7–3.9 ppm) and aromatic signals from the benzyl and phenyl groups.
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Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 352.3 (M+H⁺), with fragmentation patterns consistent with N-benzyl cleavage.
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X-ray Crystallography: Although data for this specific compound is limited, analogous hydrobromide salts exhibit monoclinic crystal systems with Br⁻ participating in hydrogen-bonding networks .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of phenylethanamine precursors:
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Benzylation: Reacting 2-phenylethanamine with 2,4-dimethoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) yields the N-benzylated intermediate.
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Salt Formation: Treating the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) precipitates the hydrobromide salt.
A patent detailing analogous N-methylphenethylamine syntheses highlights critical parameters for hydrogenation reactions, including:
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Temperature control: Staged heating (55–65°C initially, then 85–100°C) optimizes yield and minimizes byproducts .
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Lewis acid additives: Aluminum chloride (AlCl₃) facilitates imine reduction during hydrogenation .
Purification and Yield
Crude product purification typically involves:
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Recrystallization: Using ethanol/water mixtures to isolate the hydrobromide salt.
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Column Chromatography: Silica gel elution with dichloromethane/methanol gradients removes unreacted benzylating agents.
Reported yields range from 60–75%, contingent on reaction scale and solvent choice .
Physicochemical Properties
Solubility and Stability
As a hydrobromide salt, the compound exhibits:
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Aqueous solubility: >50 mg/mL in water at 25°C, advantageous for in vitro assays.
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Thermal stability: Decomposition onset at ~200°C, with melting point undetermined due to salt dissociation.
Comparative data for 2-phenylethanamine derivatives indicate that dimethoxy substitution reduces volatility (boiling point >250°C estimated) .
Partition Coefficients
Calculated logP values (ChemAxon):
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Free base: 2.8 ± 0.3 (moderate lipophilicity).
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Hydrobromide salt: -1.2 ± 0.2 (high polarity due to ionization).
These properties influence blood-brain barrier permeability, suggesting limited CNS activity without prodrug modification .
Research Applications
Medicinal Chemistry
As a versatile intermediate, this compound enables:
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Analog synthesis: Modifying methoxy groups or phenyl substituents to explore structure-activity relationships.
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Prodrug development: Esterification of the hydrobromide salt to enhance bioavailability.
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